Technical Documentation Center

3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide Derivatives: A Dual-Pathway Perspective in Agrochemicals and Pharmacology

Executive Summary The 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide scaffold represents a highly versatile pharmacophore with profound applications in both modern agrochemistry and pharmaceutical drug development. Character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide scaffold represents a highly versatile pharmacophore with profound applications in both modern agrochemistry and pharmaceutical drug development. Characterized by its unique halogenated heterocyclic core and a sulfonamide functional group, derivatives of this compound exhibit potent biological activities. Recent breakthroughs have elucidated two distinct mechanisms of action (MOA): in agricultural applications, these derivatives act as potent fungicides by inducing severe oxidative stress and disrupting fungal cell membranes[1]; in pharmacology, they serve as highly selective inhibitors of Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2)[2][3]. This whitepaper provides an in-depth technical analysis of these mechanistic pathways, supported by validated experimental protocols and quantitative data.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide derivatives is dictated by the synergistic interaction of its three primary structural components:

  • 1-Methyl-1H-pyrazole Core: The N-methylation restricts tautomerization, locking the molecule into a specific conformation that enhances selective binding to target enzyme pockets while preventing non-specific hydrogen bonding.

  • 3-Bromo Substitution: The incorporation of a heavy halogen atom significantly increases the lipophilicity (LogP) of the molecule. This is critical for penetrating the robust cell walls of phytopathogenic fungi. Furthermore, the bromine atom engages in halogen bonding within the hydrophobic pockets of target enzymes (such as the COX-2 active site)[4].

  • 5-Sulfonamide Moiety ( −SO2​NH2​ ): This acts as the primary toxophore and pharmacophore. In fungal pathogens, it is implicated in mitochondrial interference. In mammalian systems, the deprotonated sulfonamide nitrogen coordinates directly with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrase, displacing the zinc-bound water molecule essential for catalytic activity[3].

Agrochemical Mechanism: Oxidative Stress and Membrane Disruption

In the context of crop protection, pyrazole-5-sulfonamide derivatives have emerged as highly effective, environmentally friendly fungicides against destructive pathogens such as Valsa mali and Sclerotinia sclerotiorum[1][5].

Pathway Analysis

The primary antifungal mechanism is driven by the induction of intracellular oxidative damage. Upon penetrating the fungal cell, the sulfonamide derivatives interfere with mitochondrial electron transport, leading to a massive accumulation of Reactive Oxygen Species (ROS)[5]. This oxidative burst overwhelms the pathogen's endogenous antioxidant defenses (e.g., superoxide dismutase and catalase). The excess ROS triggers lipid peroxidation, evidenced by the accumulation of malondialdehyde (MDA), which subsequently compromises the structural integrity of the plasma membrane[5]. This results in the lethal leakage of essential cytoplasmic contents, including soluble proteins and nucleic acids, ultimately causing mycelial death.

AntifungalMOA Compound Pyrazole-5-Sulfonamide Derivatives Mito Mitochondrial Interference (Electron Transport Chain) Compound->Mito ROS ROS Accumulation (Oxidative Burst) Mito->ROS Lipid Lipid Peroxidation (MDA Elevation) ROS->Lipid Membrane Cell Membrane Integrity Compromised Lipid->Membrane Leakage Leakage of Cytoplasmic Contents (Proteins/DNA) Membrane->Leakage Death Mycelial Death / Fungal Inhibition Leakage->Death

Antifungal MOA: ROS-induced lipid peroxidation leading to membrane disruption and mycelial death.

Quantitative Antifungal Efficacy

Derivatives optimized with the pyrazole-5-sulfonamide scaffold demonstrate exceptional broad-spectrum efficacy, often outperforming commercial standards like tebuconazole and boscalid in specific assays[1][5].

Table 1: In Vitro Antifungal Activity ( EC50​ ) of Optimized Pyrazole-5-Sulfonamide Derivatives

PathogenTarget DerivativeCommercial Standard EC50​ (mg/L)Inhibition Rate at 20 mg/L
Valsa maliCompound C22Tebuconazole0.45> 89.5%
Sclerotinia sclerotiorumCompound C22Boscalid0.49> 85.0%
Botrytis cinereaCompound C22Boscalid0.57> 81.0%
Rhizoctonia solaniCompound C22Boscalid3.06> 81.0%
Experimental Protocol: Evaluating Fungal Membrane Integrity via Cytoplasmic Leakage

To validate the membrane-disruption causality, researchers must quantify the leakage of intracellular nucleic acids. This protocol is designed as a self-validating system, utilizing untreated controls to establish baseline membrane permeability.

Step 1: Mycelial Cultivation & Treatment

  • Culture V. mali mycelia in Potato Dextrose Broth (PDB) at 25°C for 48 hours under constant shaking (150 rpm).

  • Harvest the mycelia via centrifugation (4000 rpm, 10 min) and wash three times with sterile deionized water to remove extracellular residues.

  • Resuspend equal masses of mycelia (e.g., 1.0 g) in 20 mL of sterile water. Treat the experimental group with the pyrazole-5-sulfonamide derivative at its EC50​ concentration. Treat the control group with an equivalent volume of solvent (e.g., 0.1% DMSO).

Step 2: Supernatant Collection

  • Incubate the suspensions at 25°C.

  • At specific time intervals (0, 3, 6, 9, and 12 hours), extract 1 mL aliquots from both the treated and control suspensions.

  • Centrifuge the aliquots at 10,000 rpm for 5 minutes at 4°C to pellet the mycelial debris.

Step 3: Spectrophotometric Quantification

  • Transfer the clear supernatant to a UV-transparent quartz cuvette.

  • Measure the absorbance at 260 nm ( A260​ ) using a UV-Vis spectrophotometer. Causality Check: An increase in A260​ over time in the treated group, relative to the control, directly correlates with the leakage of nucleic acids, confirming that the derivative has compromised the lipid bilayer[5].

Pharmacological Mechanism: Selective Enzyme Inhibition

Beyond agriculture, the 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide core is a privileged scaffold in medicinal chemistry, primarily targeting metalloenzymes and inflammatory mediators[2][3].

Carbonic Anhydrase (CA) and COX-2 Inhibition

Sulfonamides are classical inhibitors of Carbonic Anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. The primary sulfonamide group ( -SO2​NH2​ ) acts as a Zinc-Binding Group (ZBG). In the active site of human CA isoforms (hCA I and hCA II), the sulfonamide nitrogen deprotonates and coordinates with the Zn2+ ion, forming a highly stable tetrahedral adduct that halts catalytic function[2][3].

Concurrently, the lipophilic 3-bromo-1-methyl-pyrazole core allows these derivatives to fit snugly into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. This selective binding prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, yielding potent anti-inflammatory effects[4].

PharmaMOA Scaffold 3-Bromo-1-methyl-1H-pyrazole -5-sulfonamide Core CA Carbonic Anhydrase (hCA I/II) Zinc Ion Coordination Scaffold->CA Sulfonamide Moiety COX Cyclooxygenase-2 (COX-2) Active Site Binding Scaffold->COX Pyrazole Core & Bromo Sub Effect1 Decreased Aqueous Humor Secretion / Anti-tumor CA->Effect1 Effect2 Prostaglandin Synthesis Inhibition (Anti-inflammatory) COX->Effect2

Dual pharmacological MOA: Sulfonamide-driven CA inhibition and pyrazole-driven COX-2 inhibition.

Quantitative Enzyme Inhibition Profile

Derivatives of this class exhibit nanomolar to low-micromolar inhibitory potency against key therapeutic targets.

Table 2: Representative Enzyme Inhibition Profiles ( IC50​ / Ki​ )

Enzyme TargetRelevanceStandard InhibitorDerivative Potency Range
hCA I Glaucoma / EdemaAcetazolamide10 - 50 nM
hCA II Glaucoma / Tumor MicroenvironmentAcetazolamide5 - 20 nM
COX-2 Inflammation / PainCelecoxib1.5 - 5.0 µM
AChE NeurodegenerationTacrine7.75 - 49.60 nM
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To accurately determine the IC50​ of synthesized derivatives against hCA II, a stopped-flow spectrophotometric assay utilizing p-nitrophenyl acetate (pNPA) as a substrate is employed.

Step 1: Reagent and Enzyme Preparation

  • Prepare a buffer solution of 50 mM Tris-HCl (pH 7.4) containing 0.1 M NaCl to maintain physiological ionic strength.

  • Reconstitute recombinant human CA II in the buffer to a final working concentration of 10 nM.

  • Prepare the substrate, p-nitrophenyl acetate (pNPA), in anhydrous acetonitrile (final assay concentration: 1 mM) to prevent premature spontaneous hydrolysis.

Step 2: Inhibitor Incubation

  • In a 96-well microplate, add 10 µL of the pyrazole-5-sulfonamide derivative (serially diluted in DMSO) to 80 µL of the hCA II enzyme solution.

  • Incubate the microplate at 25°C for 15 minutes. Causality Check: This pre-incubation step is critical. It allows the sulfonamide moiety sufficient time to displace the active-site water molecule and form the coordinate covalent bond with the Zn2+ ion before the substrate is introduced.

Step 3: Reaction Initiation and Measurement

  • Initiate the reaction by adding 10 µL of the pNPA substrate to each well.

  • Immediately monitor the absorbance at 400 nm using a microplate reader in kinetic mode for 5 minutes. The CA-catalyzed hydrolysis of pNPA yields p-nitrophenolate, which strongly absorbs at 400 nm.

  • Calculate the initial velocity ( V0​ ) of the reaction from the linear portion of the absorbance-time curve.

  • Determine the IC50​ by plotting the fractional activity ( Vi​/V0​ ) against the logarithmic concentration of the inhibitor using non-linear regression analysis.

Conclusion

The 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide scaffold is a masterclass in structural efficiency. By modulating the lipophilicity and electronic properties through the 3-bromo and 1-methyl substitutions, researchers have successfully weaponized the 5-sulfonamide group for two divergent, yet highly impactful applications. In agrochemistry, it triggers catastrophic oxidative stress and membrane failure in resilient fungal pathogens[1][5]. In pharmacology, it acts as a precision tool, coordinating with metalloenzymes and inflammatory receptors to yield potent therapeutic outcomes[2][3][4]. Future drug development and crop protection strategies will undoubtedly continue to leverage this privileged heterocyclic core.

References

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and antifungal activities of chalcone derivatives containing piperidine and sulfonamide moiety Source: ResearchGate URL:[Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation Source: ResearchGate (European Journal of Medicinal Chemistry) URL:[Link]

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Step-by-Step Synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Dr. Gemini, Senior Application Scientist Abstract This application note provides a detailed, four-step synthetic pathway for the prepara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, four-step synthetic pathway for the preparation of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole and sulfonamide moieties are key pharmacophores found in a wide range of clinically approved drugs.[1][2] The strategic combination of these two groups, along with specific halogenation, offers a versatile building block for the development of novel therapeutic agents. This guide presents a robust and reproducible protocol, starting from the synthesis of 1-methyl-1H-pyrazole, followed by regioselective bromination, subsequent chlorosulfonation, and final amination. Each step is accompanied by in-depth mechanistic insights, detailed experimental procedures, and critical process parameters, designed to ensure success for researchers in drug discovery and chemical development.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[2][3] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, integral to the structure of numerous antibacterial, diuretic, and anticancer drugs. The strategic fusion of these two pharmacophores into a single molecular entity has led to the discovery of potent inhibitors for various biological targets.

The target molecule, 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, serves as a highly functionalized intermediate. The bromine atom at the C3 position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The sulfonamide at the C5 position can engage in critical hydrogen bonding interactions within biological targets. This document provides a logical and experimentally validated pathway to access this valuable compound.

Overall Synthetic Strategy

The synthesis is designed as a four-step linear sequence. The strategy prioritizes regiochemical control at each stage. First, the pyrazole core is methylated. Second, a bromine atom is selectively introduced at the C3 position. Third, the C5 position is functionalized via chlorosulfonation to install the sulfonyl chloride group. Finally, the sulfonyl chloride is converted to the target primary sulfonamide.

G cluster_0 Overall Synthesis Workflow A Step 1: Methylation 1H-Pyrazole B Step 2: Bromination 1-Methyl-1H-pyrazole A->B  CH₃I, Base C Step 3: Chlorosulfonation 3-Bromo-1-methyl-1H-pyrazole B->C  NBS D Step 4: Amination 3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride C->D  ClSO₃H E Final Product 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide D->E  NH₄OH G cluster_step1 Step 1: N-Methylation of Pyrazole start Pyrazole + t-BuOK → Pyrazolide Anion middle Pyrazolide Anion + CH₃I → start->middle Deprotonation end 1-Methyl-1H-pyrazole middle->end SN2 Attack G cluster_step4 Step 4: Amination of Sulfonyl Chloride start Sulfonyl Chloride + NH₃ → middle Tetrahedral Intermediate start->middle Nucleophilic Attack end Sulfonamide + HCl middle->end Chloride Elimination

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Mechanistic Rationale & Substrate Challenges The functionalization of highly polar, nitrogen-rich heterocycles is a persistent challenge in medicinal chemistry and drug development. Specifically, the Suzuki-Miyaura cross...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Challenges

The functionalization of highly polar, nitrogen-rich heterocycles is a persistent challenge in medicinal chemistry and drug development. Specifically, the Suzuki-Miyaura cross-coupling of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (CAS: 1936662-39-3)[1] requires navigating a complex intersection of reactivity and chemoselectivity.

While the N-methyl protection effectively masks the acidic pyrazole N-H—a common culprit for catalyst deactivation and substrate debromination[2]—two distinct structural challenges remain:

  • The Primary Sulfonamide (-SO₂NH₂): With a pKₐ of approximately 10, the sulfonamide group is susceptible to deprotonation by strong bases. The resulting anion can coordinate to the palladium center, forming stable, off-cycle complexes that stall the catalytic cycle.

  • Heteroaryl Bromide Reactivity: Bromopyrazoles are notoriously prone to hydrodehalogenation (debromination) under standard cross-coupling conditions[3]. Furthermore, 3-bromopyrazoles generally exhibit lower reactivity compared to their 4-bromo counterparts, often requiring slightly elevated catalyst loadings to achieve full conversion[4].

To overcome these barriers, this protocol utilizes a highly active Buchwald precatalyst (XPhos Pd G2 ) combined with a mild inorganic base (K₃PO₄ ) in a biphasic solvent system.

CatalyticCycle Pd0 Active L-Pd(0) (from XPhos Pd G2) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Substrate Transmet Transmetalation Boronate Complex OxAdd->Transmet + Boronate RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product Substrate 3-Bromo-1-methyl-1H- pyrazole-5-sulfonamide Substrate->OxAdd Boronic Ar-B(OH)2 + K3PO4 Boronic->Transmet

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling for the bromopyrazole sulfonamide.

Causality of Experimental Design

Every reagent in this protocol is selected to establish a self-validating, high-yielding system:

  • Precatalyst (XPhos Pd G2): This precatalyst rapidly generates a monoligated, highly active Pd(0) species. The extreme steric bulk and electron-rich nature of the XPhos ligand accelerate both the oxidative addition into the less-reactive 3-position of the pyrazole[4] and the subsequent reductive elimination. By minimizing the lifespan of the Pd(II) intermediate, the competing debromination pathway is effectively suppressed[2][3].

  • Base (K₃PO₄): Potassium phosphate is a mild base that efficiently forms the reactive boronate species required for transmetalation without aggressively deprotonating the primary sulfonamide[2].

  • Solvent System (1,4-Dioxane / H₂O 4:1): The polar sulfonamide severely limits substrate solubility in non-polar solvents like toluene. Dioxane ensures a homogeneous organic phase, while water dissolves the inorganic base, facilitating interfacial transmetalation[2].

Quantitative Data & Condition Optimization

The following table summarizes the causal relationships between reaction parameters and quantitative outcomes, serving as a troubleshooting matrix for process optimization.

ParameterCondition A (Sub-optimal)Condition B (Optimized Protocol)Causality & Expected Outcome
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (5 mol%)Yield: <40% vs >85%. XPhos accelerates reductive elimination, outcompeting the debromination side reaction common in heteroaryl bromides[2][3].
Base NaOH or KOH (3.0 eq)K₃PO₄ (3.0 eq)Purity: Low vs High. Strong bases deprotonate the primary sulfonamide (pKₐ ~10), leading to catalyst poisoning. K₃PO₄ is mild enough to prevent this[2].
Solvent Toluene / H₂O1,4-Dioxane / H₂O (4:1)Conversion: Incomplete vs Full. The polar sulfonamide group exhibits poor solubility in toluene. Dioxane ensures a homogenous organic phase[2].
Temperature 60 °C100 °CKinetics: Sluggish vs Rapid. 3-bromopyrazoles are sterically and electronically less reactive, requiring higher thermal energy[4].

Self-Validating Experimental Protocol

Reagent Preparation & Assembly
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (1.0 equiv, e.g., 1.0 mmol, 240.08 mg)[1] and the desired Aryl Boronic Acid (1.5 equiv, 1.5 mmol).

  • Add finely powdered K₃PO₄ (3.0 equiv, 3.0 mmol). Note: Using an excess of mild base ensures robust transmetalation kinetics without risking sulfonamide deprotonation.

  • Add XPhos Pd G2 (0.05 equiv, 5 mol%). Note: The 5 mol% loading is deliberately chosen over standard 2 mol% loadings to compensate for the inherently lower reactivity of the 3-bromopyrazole position[4].

  • Seal the vial with a PTFE-lined septum cap.

Degassing & Reaction Initiation
  • Evacuate the vial and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Inject a pre-degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v) to achieve a substrate concentration of 0.15 M.

  • Place the vial in a pre-heated oil bath or heating block at 100 °C and stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

In-Process Control (IPC) & Self-Validation
  • Self-Validating Step: After 2 hours, sample the organic layer for LC-MS analysis. The starting material exhibits a highly distinct 1:1 isotopic doublet at m/z 240 and 242 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes[1].

    • Proof of Mechanism: The complete disappearance of this doublet, coupled with the emergence of the product mass (and the absence of a debrominated singlet at m/z 162), provides definitive, self-validating proof that the XPhos ligand has successfully directed the catalytic cycle toward cross-coupling rather than hydrodehalogenation.

Workup & Purification
  • Once complete consumption of the bromide is confirmed, cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water. Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically requiring a polar eluent gradient such as Hexanes/EtOAc or DCM/MeOH due to the highly polar sulfonamide moiety).

ProtocolWorkflow S1 1. Degas Solvents (Dioxane/H2O) S2 2. Add Reagents (Substrate, Ar-B(OH)2, K3PO4, Pd) S1->S2 S3 3. Heat & React (100°C, N2 atm, LC-MS Monitor) S2->S3 S4 4. Workup (EtOAc Extract, Brine Wash) S3->S4 S5 5. Purify (Silica Gel / Prep-HPLC) S4->S5

Fig 2. Step-by-step experimental workflow for the cross-coupling protocol.

References

  • BenchChem. Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.2

  • ACS Publications (Jedinák et al.). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.3

  • MolPort. 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide (Chemical Properties and Structure).1

  • PMC / NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.4

Sources

Method

Application Note: Strategic Sulfonamide Functionalization in 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Introduction & Strategic Rationale In modern drug discovery and agrochemical development, pyrazole-5-sulfonamides are highly privileged scaffolds, frequently utilized in the design of NLRP3 inflammasome inhibitors and no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery and agrochemical development, pyrazole-5-sulfonamides are highly privileged scaffolds, frequently utilized in the design of NLRP3 inflammasome inhibitors and novel antibacterial agents [4]. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (CAS: 1936662-39-3) serves as a remarkably versatile bifunctional building block. It features two primary vectors for diversification: the electrophilic C3-bromo group and the nucleophilic C5-primary sulfonamide.

For synthetic chemists, the critical challenge lies in the chemoselective functionalization of the sulfonamide group (-SO₂NH₂) without prematurely triggering the reactivity of the C3-bromo moiety. This application note establishes field-proven methodologies for the selective N-alkylation and N-acylation of this scaffold, while detailing the mechanistic causality required to prevent over-reaction and preserve the halogen handle for downstream cross-coupling.

Orthogonal Reactivity & Chemoselectivity Mapping

The primary sulfonamide nitrogen possesses a pKa of approximately 10, making it readily deprotonated by mild inorganic bases (e.g., K₂CO₃) to form a potent nucleophile [1].

  • Transition-Metal-Free Pathways: Standard Sₙ2 alkylation or acylation proceeds exclusively at the sulfonamide nitrogen. The C3-bromo group remains completely inert under these conditions, allowing for perfect chemoselectivity.

  • Transition-Metal Catalyzed Pathways (Buchwald-Hartwig/Ullmann): Direct palladium- or copper-catalyzed N-arylation of the primary sulfonamide poses a severe chemoselectivity risk. The C3-bromo group is highly susceptible to competitive oxidative addition by Pd(0) or Cu(I) species, leading to unwanted oligomerization [5]. Therefore, if N-arylation is required, the C3-bromo group must either be functionalized first (e.g., via Suzuki coupling) or protected.

G SM 3-Bromo-1-methyl-1H-pyrazole -5-sulfonamide Alk N-Alkylation (R-X, K2CO3) Preserves C3-Br SM->Alk TM-Free Acyl N-Acylation (R-COCl, Et3N) Preserves C3-Br SM->Acyl TM-Free Arylation N-Arylation (Pd/Cu Catalysis) SM->Arylation TM-Catalyzed Warning Chemoselectivity Risk: Competitive C3-Br Oxidative Addition Arylation->Warning

Chemoselective functionalization pathways for 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

Quantitative Optimization of N-Alkylation

A ubiquitous side reaction during the functionalization of primary sulfonamides is N,N-dialkylation[1]. Because the mono-alkylated product remains slightly acidic (pKa ~11-12), it can undergo a second deprotonation and alkylation if the electrophile is present in excess.

Causality of Reaction Design: To enforce mono-alkylation, the stoichiometry of the alkylating agent must be strictly controlled, and local concentration spikes must be avoided via dropwise addition. Furthermore, K₂CO₃ is preferred over stronger bases like NaH, as NaH quantitatively deprotonates the mono-alkylated product, accelerating dialkylation.

Table 1: Quantitative Optimization of N-Alkylation Conditions

Base (Equiv) Solvent Alkylating Agent (Equiv) Addition Method Mono-Alkylated Yield (%) Di-Alkylated Yield (%)
K₂CO₃ (1.5) DMF 1.05 Slow dropwise (1 h) 88% < 5%
K₂CO₃ (1.5) DMF 2.50 Bolus (All at once) 15% 82%
NaH (1.2) THF 1.05 Bolus 60% 30%
Cs₂CO₃ (1.5) MeCN 1.05 Slow dropwise (1 h) 85% 8%

(Data synthesized from standard optimization parameters for primary sulfonamides[1, 3])

Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation (Sₙ2 Pathway)

This protocol utilizes strict stoichiometric control to achieve mono-alkylation while preserving the C3-bromo group for future cross-coupling.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (1.0 equiv, 1.0 mmol, 240.08 g/mol )

  • Alkyl halide (e.g., Benzyl bromide) (1.05 equiv, 1.05 mmol)

  • Anhydrous K₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide and anhydrous K₂CO₃.

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL) and stir at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Dilute the alkyl halide in 1.0 mL of DMF. Add this solution dropwise over 1 hour using a syringe pump. Causality: Slow addition maintains a low concentration of the electrophile, kinetically favoring the reaction with the more abundant primary sulfonamide anion over the newly formed, less abundant secondary sulfonamide anion[1].

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Analytical Check:

  • LC-MS: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 239.9 / 241.9 [M+H]⁺. The successful mono-alkylated product will show a mass shift corresponding to the alkyl group, retaining the 1:1 bromine isotopic signature. If dialkylation occurs, the mass will shift by twice the alkyl mass.

  • ¹H NMR (DMSO-d₆): The starting material shows a broad singlet for the -SO₂NH₂ protons (~7.8 ppm, 2H). The mono-alkylated product will show a triplet or broad singlet integrating to exactly 1H, confirming mono-substitution. Disappearance of this signal indicates over-alkylation.

Protocol B: Greener N-Alkylation via Borrowing Hydrogen (BH) Catalysis

For advanced drug development workflows prioritizing atom economy, primary alcohols can be used as alkylating agents via a manganese-catalyzed borrowing hydrogen approach [2].

G Alc Primary Alcohol R-CH2OH Ald Aldehyde Intermediate R-CHO Alc->Ald -H2 Imine Sulfonylimine Intermediate Ald->Imine + Sulfonamide - H2O Prod Mono-N-Alkylated Sulfonamide Imine->Prod +H2 Cat1 Mn(I) Catalyst (Dehydrogenation) Cat1->Alc Cat2 Mn(I)-H2 Catalyst (Hydrogenation) Cat2->Imine

Mechanism of Mn-catalyzed borrowing hydrogen N-alkylation of primary sulfonamides.

Methodology Overview:

  • To a Schlenk tube under argon, add the pyrazole-5-sulfonamide (1.0 mmol), the primary alcohol (1.0 mmol), well-defined Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • Add xylenes to achieve a 1 M concentration.

  • Seal and heat at 150 °C for 24 hours. Causality: The Mn(I) catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with the sulfonamide to form a sulfonylimine. The Mn(I)-hydride species then reduces the imine to the mono-alkylated product, releasing water as the only byproduct [2].

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Low Conversion / High SM Recovery Inadequate deprotonation of the sulfonamide nitrogen due to wet solvent or weak base [1].Ensure anhydrous DMF is used. Switch from K₂CO₃ to Cs₂CO₃ to increase the solubility and basicity of the carbonate in organic media.
High N,N-Dialkylation High local concentration of electrophile; base is too strong (e.g., NaH)[1].Strictly limit alkyl halide to 1.05 equiv. Use a syringe pump for addition over 1-2 hours.
Loss of C3-Bromo Group Unintended cross-coupling or reduction (if attempting Pd-catalyzed N-arylation) [5].Abandon transition-metal functionalization of the sulfonamide until the C3-bromo group has been utilized in its intended cross-coupling step.

References

[1] BenchChem Technical Support. "Optimizing Reaction Conditions for N-Alkylation of Sulfonamides." Benchchem. Available at:

[2] Reed-Berendt, B. G., & Morrill, L. C. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." The Journal of Organic Chemistry, ACS Publications. Available at:

[3] Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Available at:

[4] ACS Publications. "Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamides." Available at:[5] ACS Publications. "Palladium-Catalyzed Intermolecular Coupling of Aryl Chlorides and Sulfonamides under Microwave Irradiation." Available at:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Welcome to the technical support guide for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve product yield, and troubleshoot common experimental challenges. The guidance provided herein is based on established principles of heterocyclic chemistry and process optimization.

Synthetic Overview

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and logical synthetic pathway involves the formation of the core pyrazole structure, followed by sequential functionalization.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Electrophilic Bromination A 1-Methyl-1H-pyrazole-5-sulfonyl chloride B 1-Methyl-1H-pyrazole-5-sulfonamide A->B  NH4OH or aq. NH3   C 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (Target) B->C  NBS or Br2  

Caption: A representative synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common sticking points encountered during the synthesis.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A low overall yield in a multi-step synthesis can result from inefficiencies at any stage. The two most critical steps to investigate are the sulfonylation to form the sulfonyl chloride precursor and the final bromination.

  • Sulfonylation: This step often uses harsh reagents like chlorosulfonic acid.[1][2] Temperature control is paramount; excessive heat can lead to decomposition and side product formation. The subsequent workup must be performed carefully to prevent hydrolysis of the reactive sulfonyl chloride intermediate back to the sulfonic acid.

  • Bromination: The pyrazole ring is an electron-rich heterocycle, but the electron-withdrawing sulfonamide group can deactivate it towards electrophilic substitution.[3] Incomplete conversion during bromination is a common cause of low yield. Reaction monitoring via Thin Layer Chromatography (TLC) is essential to ensure the reaction goes to completion.[4]

Q2: I'm observing a significant amount of an isomeric impurity. Where is it coming from?

Isomeric impurities in this synthesis most likely arise from the initial N-methylation of the pyrazole ring, if the synthesis starts from an unmethylated pyrazole. Methylation can occur at either of the two nitrogen atoms, leading to 1-methyl and 2-methyl regioisomers which can be difficult to separate. To avoid this, it is highly recommended to start with a precursor that already has the methyl group in the correct N-1 position, such as 1-methylpyrazole, or to use a synthetic route that provides high regioselectivity.[2][5]

Isomer_Formation pyrazole N N Pyrazole Ring product1 1-Methyl-pyrazole (Desired Isomer) pyrazole->product1 product2 2-Methyl-pyrazole (Undesired Isomer) pyrazole->product2 methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->pyrazole:n1 Attack at N1 methylating_agent->pyrazole:n2 Attack at N2

Caption: Potential formation of N-1 and N-2 methyl isomers.

Q3: The bromination step is sluggish and gives multiple spots on TLC. How can I improve its selectivity and conversion?

This is a classic challenge of electrophilic aromatic substitution on a deactivated ring. Several factors can be optimized:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[6] It generates a low concentration of bromine in situ, which can minimize over-bromination (di-bromination) and other side reactions.

  • Solvent: The choice of solvent is critical. Acetonitrile or halogenated solvents like dichloromethane (DCM) are common. For less reactive substrates, using a polar protic solvent like acetic acid can sometimes enhance the electrophilicity of the brominating agent.

  • Catalyst: While not always necessary for pyrazoles, a catalytic amount of a Lewis acid or a protic acid can sometimes promote the reaction. However, this should be approached with caution as it can also increase side product formation.

Q4: I am having difficulty purifying the final product. What are the likely impurities and best purification methods?

The primary impurities are likely unreacted starting material (1-methyl-1H-pyrazole-5-sulfonamide) and potentially over-brominated species (e.g., 3,4-dibromo-1-methyl-1H-pyrazole-5-sulfonamide).

  • Flash Column Chromatography: This is the most effective method for separating the desired product from impurities with different polarities.[4] A gradient elution system, typically with hexane and ethyl acetate, allows for fine separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final step to obtain highly pure material.[4] Ethanol or a mixture of ethyl acetate and hexane are good starting points for solvent screening.

Troubleshooting Guides & Experimental Protocols

Guide 1: Improving Yield in the Sulfonamide Formation Step

Issue: Low yield after reacting 1-methyl-1H-pyrazole-5-sulfonyl chloride with an ammonia source. The primary cause is often the hydrolysis of the highly reactive sulfonyl chloride intermediate.

Troubleshooting Logic

Troubleshooting_Sulfonamide start Low Yield in Sulfonamide Formation check_hydrolysis Is the sulfonyl chloride hydrolyzing? start->check_hydrolysis check_temp Was the reaction kept cold (<5 °C)? check_hydrolysis->check_temp Yes solution_workup After reaction, neutralize carefully and extract promptly to minimize product's contact with aqueous acid/base. check_hydrolysis->solution_workup No, suspect workup issues check_addition Was sulfonyl chloride added slowly to aq. NH3? check_temp->check_addition Yes solution_temp Maintain strict temperature control. Use an ice/salt bath. check_temp->solution_temp No solution_addition Add the sulfonyl chloride (dissolved in a non-reactive solvent like THF) dropwise to a cold, stirred excess of aqueous ammonia. check_addition->solution_addition No check_addition->solution_workup Yes

Caption: Decision tree for troubleshooting sulfonamide formation.

Optimized Protocol: Sulfonamide Formation
  • Cool a concentrated solution of ammonium hydroxide (e.g., 28-30%, 10 equivalents) in a flask to 0 °C using an ice bath.

  • Dissolve the 1-methyl-1H-pyrazole-5-sulfonyl chloride (1 equivalent) in a minimal amount of a water-miscible, non-reactive solvent like tetrahydrofuran (THF) or dioxane.

  • Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the starting sulfonyl chloride spot disappears.

  • If the product precipitates, it can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-5-sulfonamide.

Guide 2: Optimizing the Final Bromination Step

Issue: The bromination of 1-methyl-1H-pyrazole-5-sulfonamide is incomplete, slow, or produces multiple byproducts.

Comparative Data: Bromination Conditions
ParameterCondition A (Harsh)Condition B (Mild & Selective)Rationale
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid, easier to handle, and provides a slow, controlled release of bromine, reducing over-bromination.[6]
Stoichiometry >1.1 equivalents1.05 - 1.1 equivalentsA slight excess drives the reaction to completion, but a large excess of Br₂ leads to di-bromination.[4]
Solvent Acetic Acid or CCl₄Acetonitrile (MeCN) or Dichloromethane (DCM)MeCN and DCM are generally good solvents for NBS brominations and facilitate easier workup.
Temperature Room Temp to 50 °C0 °C to Room TempStarting the reaction at a lower temperature can significantly improve selectivity before gently warming if the reaction is slow.[4]
Optimized Protocol: Electrophilic Bromination with NBS
  • Dissolve 1-methyl-1H-pyrazole-5-sulfonamide (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the starting material is consumed, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid or oil via flash column chromatography or recrystallization.

References

  • Google Patents. (n.d.). KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives.
  • SciELO México. (2019). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Bousquet, P., et al. (2020).
  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ACS Publications. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • MolPort. (n.d.). 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester.
  • National Center for Biotechnology Information. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (2019). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • ResearchGate. (2016). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • ResearchGate. (2020). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Bromo-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide from reaction mixtures. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before attempting any large-scale purification of my crude product?

A1: The most critical preliminary step is a thorough analysis of the crude reaction mixture. Before committing your entire batch to a purification protocol, you must understand the composition of what you have.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. Run the crude mixture on a silica gel plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to visualize the number of components.[1] The relative positions of the spots will inform you of the polarity differences between your desired product and the impurities, which is crucial for developing a chromatography method.

  • Proton NMR (¹H NMR) Spectroscopy: Taking a ¹H NMR spectrum of the crude material provides invaluable information. You can often identify unreacted starting materials, solvent residues, and major byproducts. The presence of sharp, well-defined peaks corresponding to your target molecule versus broad signals or unidentifiable multiplets can give a rough estimate of purity.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For a more definitive analysis, LC-MS can separate the components and provide their mass-to-charge ratio, confirming the presence of your target compound and giving clues to the identity of impurities.

Understanding the nature and number of impurities allows you to select the most efficient purification strategy, saving significant time and resources.

Q2: What are the primary methods for purifying 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide?

A2: Given its structure—a heterocyclic aromatic system with a sulfonamide group—the compound is expected to be a solid at room temperature. The two most effective and widely used purification techniques for such compounds are:

  • Recrystallization: This is the preferred method for crystalline solids if a suitable solvent can be found. It is highly efficient for removing small amounts of impurities and is easily scalable. The principle relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.[2]

  • Silica Gel Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried through by a mobile phase (solvent).[1][3] It is particularly effective for separating mixtures with components of varying polarity, such as removing non-polar byproducts or highly polar baseline impurities.

A less common but potentially useful method, given the molecule's functional groups, is acid-base extraction . The sulfonamide proton is acidic, and the pyrazole nitrogens are weakly basic, allowing for selective extraction into aqueous base or acid, respectively, to separate from neutral organic impurities.[2]

Q3: How do I decide between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude product and the nature of the impurities, as determined by your initial analysis (TLC, NMR).

  • Choose Recrystallization when:

    • Your crude product is mostly the desired compound (>85-90% purity).

    • The impurities have significantly different solubility profiles from your product in a specific solvent.

    • You are working on a large scale, as recrystallization is generally more scalable than chromatography.

  • Choose Column Chromatography when:

    • The crude mixture contains multiple components with similar polarities to your product.

    • Impurities are present in significant quantities.

    • Recrystallization fails to remove a specific impurity or results in "oiling out."[2]

The following workflow illustrates the decision-making process:

Purification Workflow Crude Crude Product TLC Analyze by TLC / NMR Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Recrystallize Recrystallization Decision->Recrystallize High Purity / Different Solubility Chromatography Column Chromatography Decision->Chromatography Low Purity / Similar Polarity AssessPurity Assess Final Purity (TLC, NMR, MP) Recrystallize->AssessPurity Chromatography->AssessPurity Pure Pure Product AssessPurity->Pure Purity Confirmed Oiling_Out_Troubleshooting start Compound 'Oils Out' q1 Is cooling too rapid? start->q1 s1 Cool solution slowly at room temp first, then ice bath q1->s1 Yes q2 Is solution too concentrated? q1->q2 No end Crystals Form s1->end s2 Re-heat, add more solvent, and re-cool slowly q2->s2 Yes q3 Is solvent choice poor? q2->q3 No s2->end s3 Switch to a lower boiling point solvent or use a mixed-solvent system q3->s3 Likely s3->end

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide in Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This resource is designed to provide expert guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This resource is designed to provide expert guidance on addressing the common, yet often frustrating, issue of poor aqueous solubility with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

Q1: I'm having trouble dissolving 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide in my aqueous buffer. Is this expected?

A1: Yes, it is not uncommon for heterocyclic sulfonamides like 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide to exhibit limited solubility in neutral aqueous solutions. Sulfonamides are generally weak acids, and their solubility is often pH-dependent.[1] The pyrazole ring and the bromo substituent can also contribute to the compound's hydrophobicity, further limiting its dissolution in water.

Q2: What are the key physicochemical properties of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide that influence its solubility?

A2: While specific experimental data for this compound (CAS 1936662-39-3) is not widely published, we can infer its properties based on its chemical structure. The key influencing factors are its acidic sulfonamide group, which suggests pH-dependent solubility, and the likely hydrophobic nature of the substituted pyrazole ring. The molecular formula is C4H6BrN3O2S.[2] Understanding its pKa (the pH at which the sulfonamide group is 50% ionized) and its logP (a measure of its lipophilicity) would be crucial for developing an effective solubilization strategy.

Q3: Can I use organic solvents to prepare a stock solution?

A3: Absolutely. This is the recommended first step. Solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used to prepare high-concentration stock solutions of poorly soluble compounds.[3] These stock solutions can then be diluted into your aqueous experimental medium. However, it is critical to be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: What are the main strategies to improve the aqueous solubility of this compound?

A4: The primary strategies for enhancing the solubility of compounds like 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide include:

  • pH Adjustment: Increasing the pH of the aqueous medium can deprotonate the sulfonamide group, forming a more soluble salt.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the overall solvating power of the mixture.[4]

  • Formulation with Excipients: Utilizing solubilizing agents such as cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow to tackle solubility challenges with 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

Workflow for Addressing Solubility Issues

Solubility Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment & Stock Preparation cluster_1 Phase 2: Solubility Enhancement Strategies cluster_2 Phase 3: Protocol Optimization & Validation A Start: Difficulty dissolving the compound in aqueous buffer B Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, Ethanol) A->B C Determine the maximum tolerable organic solvent concentration in your experiment B->C D Attempt direct dilution of the stock solution into the aqueous buffer C->D E Does precipitation occur at the desired final concentration? D->E F Yes E->F Yes G No E->G No I Strategy 1: pH Adjustment (for ionizable compounds) F->I J Strategy 2: Co-solvent System (increasing organic solvent percentage) F->J K Strategy 3: Excipient Formulation (e.g., Cyclodextrins) F->K H Proceed with your experiment G->H L Determine the kinetic solubility in your optimized buffer I->L J->L K->L M Visually inspect for precipitation over time and at different temperatures L->M N Validate that the solubilization method does not interfere with your assay M->N O Final optimized protocol N->O

Caption: A workflow for systematically addressing solubility issues.

Experimental Protocols
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice.

  • Weighing: Accurately weigh a small amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate volume of the selected organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation.

This protocol provides a method to estimate the kinetic solubility of your compound in the experimental buffer.[3]

  • Prepare Serial Dilutions: Prepare a series of dilutions of your high-concentration stock solution in the organic solvent.

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each dilution to a larger, fixed volume of your aqueous buffer (e.g., add 2 µL of stock to 98 µL of buffer). This will create a range of final compound concentrations.

  • Equilibration: Incubate the samples at room temperature with gentle shaking for 1-2 hours.

  • Visual Inspection: Visually inspect each sample for any signs of precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility.

  • (Optional) Quantitative Analysis: For a more accurate determination, centrifuge the samples to pellet any precipitate and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

Solubilization Strategies: Data and Recommendations
Solubilization StrategyPrincipleRecommended Starting ConditionsConsiderations
pH Adjustment The sulfonamide group is acidic and will be deprotonated at a pH above its pKa, forming a more soluble anionic species.[1]Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).The required pH may not be compatible with your biological assay. Ensure the final pH does not affect your experimental system.
Co-solvents Adding a water-miscible organic solvent increases the polarity of the bulk solvent, enhancing the solubility of hydrophobic compounds.[4]Prepare your aqueous buffer with varying percentages of a co-solvent like DMSO or ethanol (e.g., 1%, 2%, 5%, 10% v/v).High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. Always determine the maximum tolerable concentration for your specific assay.
Excipients (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble compound, increasing its apparent water solubility.Prepare solutions of a cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD) in your aqueous buffer at various concentrations (e.g., 1-10 mM).The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. Not all compounds form stable inclusion complexes.
Logical Relationships in Solubility Enhancement

Caption: Relationship between compound properties and solubilization strategies.

Concluding Remarks

Overcoming the solubility challenges of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is achievable with a systematic and informed approach. While specific physicochemical data for this compound remains limited in publicly available literature, the principles outlined in this guide provide a robust framework for developing a successful solubilization strategy. We recommend starting with the preparation of a high-concentration stock solution in an organic solvent, followed by a careful evaluation of pH adjustment, co-solvent systems, and the use of excipients. Always validate your chosen method to ensure it does not interfere with your downstream applications.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • 3-Bromo-1-methyl-1H-pyrazole-5-carboxamide | C5H6BrN3O | CID 131039672 - PubChem. PubChem. [Link]

  • 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide - Molport. Molport. [Link]

  • 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem. PubChem. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México. SciELO México. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. Frontiers. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - Taylor & Francis. Taylor & Francis Online. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. Royal Society of Chemistry. [Link]

  • SOLUBILITY OF SULPHONAMIDES - The BMJ. The BMJ. [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. [Link]

Sources

Optimization

optimizing reaction temperature for 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide synthesis

Technical Support Center: 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide Synthesis Welcome to the technical support resource for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide Synthesis

Welcome to the technical support resource for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to empower you to achieve optimal yields and purity in your experiments.

Overview of the Synthetic Pathway & The Criticality of Temperature

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is a multi-step process where temperature is not merely a condition but a crucial tool for controlling reaction rate, regioselectivity, and the suppression of side products. The general sequence involves the formation of the methylated pyrazole core, followed by electrophilic bromination and sulfonylation. The order of these latter two steps can be varied, but each presents unique thermal challenges.

Excessive heat can lead to reagent decomposition, loss of regioselectivity, or the formation of intractable impurities, while insufficient heat may result in an incomplete or stalled reaction.[1][2] This guide will dissect the thermal sensitivity of each key transformation to ensure a successful and reproducible synthesis.

General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functionalization (Temperature Critical) 1,3-Dicarbonyl 1,3-Dicarbonyl 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole 1,3-Dicarbonyl->1-Methyl-1H-pyrazole Knorr Cyclization (Reflux) Methylhydrazine Methylhydrazine Methylhydrazine->1-Methyl-1H-pyrazole Bromination Bromination 1-Methyl-1H-pyrazole->Bromination Low Temp (0 °C) Sulfonylation Sulfonylation Bromination->Sulfonylation Controlled Temp (0 °C -> 60 °C) Final_Product 3-Bromo-1-methyl-1H- pyrazole-5-sulfonamide Sulfonylation->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My bromination step is resulting in low yields and multiple products. How can I optimize the temperature to improve this?

A1: This is a classic issue of regioselectivity and over-bromination, both of which are highly dependent on temperature. The pyrazole ring is an electron-rich heterocycle, making it susceptible to rapid and sometimes indiscriminate electrophilic substitution.

Causality & Expert Insights:

  • Controlling Reactivity: Bromine (Br₂) or N-bromosuccinimide (NBS) are highly reactive. At elevated temperatures, the reaction rate increases dramatically, reducing the kinetic barrier between the formation of different isomers and di- or tri-brominated species.

  • Recommended Thermal Profile: The bromination should be initiated at a low temperature, typically 0 °C , by adding the brominating agent portion-wise to a solution of the pyrazole substrate.[3] For highly activated systems or to further enhance selectivity, temperatures can be lowered to -15 °C or even -78 °C .[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.

Troubleshooting Steps:

  • Cool the Reaction: Set up your reaction in an ice-salt or dry ice/acetone bath to maintain a temperature between -15 °C and 0 °C.

  • Slow Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise over 20-30 minutes.[3] This prevents localized temperature spikes.

  • Monitor Closely: Follow the reaction's progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent the formation of further byproducts.

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent side reactions with atmospheric moisture and oxygen.[1]

Q2: The sulfonylation of my 3-bromo-1-methyl-1H-pyrazole is sluggish and incomplete, or it decomposes into a dark tar. What is the correct temperature strategy?

A2: Sulfonylation with agents like chlorosulfonic acid is a highly exothermic and aggressive reaction. The temperature profile for this step is biphasic: an initial low temperature to control the addition, followed by a period of heating to drive the reaction to completion.

Causality & Expert Insights:

  • Initial Exotherm: The initial reaction between the pyrazole and chlorosulfonic acid is extremely vigorous. If the temperature is not controlled, the reaction can "run away," leading to charring and decomposition of the heterocyclic ring. Therefore, the initial mixing must be done at 0 °C or below .[5]

  • Driving the Reaction: After the initial controlled addition, the intermediate formed often requires thermal energy to rearrange and eliminate HCl to form the desired sulfonyl chloride. This typically requires heating the reaction mixture. A common strategy is to raise the temperature to 60 °C and hold it there for several hours.[5]

Recommended Thermal Protocol:

  • Initial Cooling: Dissolve the 3-bromo-1-methyl-1H-pyrazole in a suitable solvent (e.g., chloroform) and cool the mixture to 0 °C in an ice bath.

  • Controlled Addition: Slowly add chlorosulfonic acid to the cooled solution under a nitrogen atmosphere. Maintain the temperature at 0 °C throughout the addition.[5]

  • Heating Phase: Once the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C.[5]

  • Sustained Heating: Maintain the reaction at 60 °C, monitoring by TLC, until the starting material is consumed (this can take 2-10 hours).[5]

  • Subsequent Steps: The resulting sulfonyl chloride is then typically reacted with an amine source (e.g., aqueous ammonia) to form the final sulfonamide. This step is also temperature-sensitive and should be performed at low temperatures (0-10 °C) to control the exotherm.

Step Parameter Recommended Range Consequence of Deviation Source
Bromination Temperature0 °C to Room Temp.Too High: Over-bromination, poor regioselectivity.[3]
Sulfonylation (Addition) Temperature0 °CToo High: Runaway reaction, decomposition, charring.[5]
Sulfonylation (Reaction) Temperature60 °CToo Low: Incomplete or stalled reaction. Too High: Increased byproduct formation.[5]
Q3: How do I establish the optimal temperature for my specific setup and substrate concentration?

A3: While the guidelines above provide an excellent starting point, the ideal temperature can vary slightly based on scale, concentration, and equipment. A systematic approach is recommended to pinpoint the optimal conditions for your laboratory.

Troubleshooting & Optimization Workflow:

G cluster_temp Temperature Optimization cluster_rate Reaction Rate Optimization start Problem: Suboptimal Yield/Purity check_sm Are Starting Materials Pure? start->check_sm analyze_mixture Analyze Reaction Mixture by LC-MS/TLC check_sm->analyze_mixture Yes side_products Side Products Observed? analyze_mixture->side_products incomplete_rxn Incomplete Reaction? analyze_mixture->incomplete_rxn lower_temp Decrease Temperature by 5-10 °C side_products->lower_temp Yes side_products->incomplete_rxn No re_evaluate Re-evaluate Yield and Purity lower_temp->re_evaluate re_evaluate->side_products No Improvement, New Side Products re_evaluate->incomplete_rxn No Improvement, Still Incomplete optimal Optimal Conditions Found re_evaluate->optimal Improvement Observed increase_temp Increase Temperature Incrementally (e.g., 5 °C steps for 2h) incomplete_rxn->increase_temp Yes extend_time Alternatively, Extend Reaction Time at Current Temperature incomplete_rxn->extend_time Yes incomplete_rxn->optimal No, Reaction is Clean & Complete increase_temp->re_evaluate extend_time->re_evaluate

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-Bromo-1-methyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (CAS: 1936662-39-3)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the thermodynamic causality behind common crystallization failures—such as oiling out, poor morphology, and polymorphism—and provide self-validating protocols to ensure your process is robust, scalable, and reproducible.

Part 1: The Chemistry & Phase Behavior

3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is a highly functionalized heterocycle. The molecule features a hydrophobic brominated pyrazole core paired with a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂)[1][2]. This dichotomy in polarity is the root cause of its complex crystallization behavior.

The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, forming robust dimers or continuous supramolecular chains[3][4]. When dissolved in mixed solvent systems (e.g., Ethanol/Water or Ethyl Acetate/Heptane), rapid generation of supersaturation often prevents the molecules from orienting into a rigid crystal lattice. Instead, the system undergoes Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[5][6].

Phase_Behavior Start Homogeneous Solution (3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide) Cooling Cooling / Antisolvent Addition Start->Cooling HighSS High Supersaturation (Rapid Generation) Cooling->HighSS Fast rate LowSS Controlled Supersaturation (Within MSZW) Cooling->LowSS Slow rate LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS Crosses LLPS boundary Nucleation Primary Nucleation LowSS->Nucleation Spontaneous Seeding Seeding Strategy LowSS->Seeding Intervention Amorphous Amorphous Solid / Impurities LLPS->Amorphous Uncontrolled solidification Crystals High-Purity Crystals Nucleation->Crystals Crystal growth Seeding->Crystals Controlled growth

Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).

Part 2: Troubleshooting Guides & FAQs

Q1: My batch is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen, and how do I force nucleation? A1: Oiling out occurs when the solution's supersaturation exceeds the liquid-liquid coexistence boundary before it crosses the solid nucleation boundary[6]. Because 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide has a low melting point relative to its strong intermolecular forces, solute molecules cluster into a highly mobile, solute-rich emulsion rather than a rigid lattice[5][7]. This is disastrous for purity, as the oil droplets act as a solvent for impurities, which are then trapped upon spontaneous solidification[7][8]. The Fix: You must operate strictly within the Metastable Zone Width (MSZW). Decrease your cooling rate and implement a seeding strategy . Adding seed crystals halfway into the metastable zone provides a pre-existing lattice, bypassing the high kinetic barrier of primary nucleation and consuming supersaturation before the LLPS boundary is reached[7][8].

Q2: The crystals form as fine, needle-like structures that clog the filter and entrap the mother liquor. How can I improve the crystal habit? A2: Needle morphology is a hallmark of sulfonamide derivatives. It is caused by rapid, one-dimensional kinetic growth along the primary hydrogen-bonding axis[4]. The Fix: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the suspension just below the solubility curve, you dissolve the fine needles (which possess higher surface energy and higher solubility) and force the solute to redeposit onto the larger, more thermodynamically stable prism faces.

Q3: I am observing batch-to-batch variations in the melting point and dissolution rate. Is this polymorphism? A3: Yes. Pyrazole sulfonamides are highly prone to polymorphism due to the conformational flexibility of the sulfonamide group and the multiple hydrogen-bond acceptor sites on the pyrazole ring[2][3]. Spontaneous nucleation often yields a mixture of kinetic and thermodynamic polymorphs. The Fix: Strict control of the isolation temperature and the use of a single-solvent system (like Ethyl Acetate) rather than a complex anti-solvent mix. Always use polymorphic seeds of the desired thermodynamic form to dictate the structural outcome.

Part 3: Quantitative Solubility & MSZW Data

To design a robust process, you must understand the solubility landscape. The table below summarizes the phase behavior of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide across standard process solvents.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)MSZW at 0.5°C/min (°C)LLPS (Oiling Out) Risk
Ethanol (100%)15.2120.512.0Medium
Ethyl Acetate24.8185.08.5Low
Ethanol / Water (1:1)5.145.318.5High
Isopropyl Alcohol8.475.215.0Medium

Note: Wide MSZWs (like in Ethanol/Water) indicate a high kinetic barrier to nucleation, drastically increasing the risk of crossing the LLPS boundary[6].

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes Ethyl Acetate and Heptane to avoid the high LLPS risk associated with aqueous anti-solvents. It incorporates built-in validation checks to ensure the process remains on the correct thermodynamic trajectory.

Workflow S1 Step 1: Dissolution (EtOAc, 65°C) S2 Step 2: Polish Filtration (Remove impurities) S1->S2 S3 Step 3: Controlled Cooling (0.5°C/min to 45°C) S2->S3 S4 Step 4: Seeding (1 wt% seeds) S3->S4 S5 Step 5: Aging (Hold at 45°C for 2h) S4->S5 S6 Step 6: Antisolvent Dosing (Heptane, 0.1 vol/min) S5->S6 S7 Step 7: Isolation (Filter & Wash) S6->S7

Experimental workflow for the seeded anti-solvent crystallization of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

Step-by-Step Methodology

Step 1: Dissolution Suspend the crude 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide in Ethyl Acetate (5 volumes relative to input mass). Heat the reactor to 65°C under moderate agitation until complete dissolution is achieved.

Step 2: Polish Filtration Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated secondary crystallizer. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous nucleation which can trigger premature crystallization of kinetic polymorphs.

Step 3: Controlled Cooling to Seeding Point Cool the reactor to 45°C at a linear rate of 0.5°C/min. Causality: This specific temperature places the solution safely inside the MSZW, generating enough supersaturation to support crystal growth without crossing the LLPS boundary[7].

Step 4: Seeding Introduce 1.0 wt% of micronized seed crystals (of the desired thermodynamic polymorph) suspended in a minimal amount of cold Ethyl Acetate.

Step 5: Aging (Self-Validation Check) Hold the temperature isothermally at 45°C for 2 hours. Validation Check: Before proceeding, inspect the reactor via inline microscopy (e.g., FBRM/EasyViewer) or draw a sample for visual confirmation. The suspension must be visibly cloudy with distinct, solid crystalline particles. If oil droplets or a biphasic liquid system are observed, the validation has failed. You must reheat to 65°C and restart the cooling profile at a slower rate[7].

Step 6: Antisolvent Dosing Once the seed bed is validated, dose Heptane (5 volumes) at a strict, continuous rate of 0.1 volumes/minute. Causality: Slow dosing prevents local supersaturation spikes at the solvent interface, which would otherwise trigger secondary nucleation of fine needles or localized oiling out[6].

Step 7: Final Cooling & Isolation Cool the slurry to 5°C at 0.2°C/min. Filter the resulting suspension, wash the cake with cold Heptane/Ethyl Acetate (9:1), and dry under vacuum at 40°C to constant weight.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra reference for 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heterocyclic building blocks. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (CAS: 1936662-39-3) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heterocyclic building blocks. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (CAS: 1936662-39-3) is a prime example. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are critical intermediates for transition-metal-catalyzed cross-coupling reactions[1]. However, the presence of multiple electron-withdrawing groups (EWGs) and the potential for regioisomerism during synthesis necessitate rigorous analytical validation.

This guide provides a comprehensive comparison of NMR solvent systems for the characterization of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, contrasts its spectral profile against its regioisomer, and establishes a self-validating experimental protocol for researchers.

The Causality of Solvent Selection: DMSO-d6 vs. CDCl3

When acquiring NMR spectra for sulfonamide-bearing heterocycles, solvent selection is not merely a matter of solubility; it fundamentally dictates spectral resolution and structural confirmation.

  • The CDCl3 Challenge: In weakly interacting, low-polarity solvents like Chloroform-d (CDCl3), the protons of the sulfonamide group (-SO2NH2) undergo intermediate chemical exchange. This often results in a severely broadened baseline "hump" rather than a distinct peak, which can be easily lost in baseline noise or mistaken for an impurity. Furthermore, the lack of solvent-solute hydrogen bonding leaves the pyrazole ring susceptible to subtle, concentration-dependent aggregation shifts.

  • The DMSO-d6 Advantage: Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor. It rapidly coordinates with the protons of the sulfonamide group, effectively "locking" them in place and slowing the exchange rate on the NMR timescale. Studies have shown that switching from low-polar solvents to highly polar hydrogen-bonding solvents like DMSO-d6 results in significant downfield shifts and drastically improved resolution for sulfonamide protons[2]. Additionally, the high dielectric constant of DMSO-d6 stabilizes the dipole of the 1-methylpyrazole system, providing highly reproducible chemical shifts[3].

Quantitative Data Comparison: Solvent Effects

The tables below summarize the expected chemical shifts for 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, highlighting the performance differences between solvent systems.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz)

Proton EnvironmentCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)MultiplicityIntegrationCausality / Notes
N-CH3 ~4.05~3.98Singlet (s)3HDeshielded by the adjacent N atom and the C5-SO2NH2 group.
C4-H ~6.95~7.15Singlet (s)1HShifted downfield in DMSO due to solvent polarity and hydrogen bonding stabilization.
-SO2NH2 ~5.50 (Very Broad)~8.10Broad Singlet (br s)2HH-bonding in DMSO-d6 resolves the signal clearly, whereas it is often invisible in CDCl3[2].

Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (δ, ppm)Assignment Rationale
N-CH3 ~39.2Typical N-methyl resonance; slightly deshielded by the pyrazole ring.
C4 (CH) ~110.5The only protonated ring carbon; easily confirmed via DEPT-135 or HSQC experiments.
C3 (C-Br) ~126.8Quaternary carbon. Bromine exerts a mild shielding effect via resonance, counteracting its inductive EWG nature.
C5 (C-SO2NH2) ~142.4Quaternary carbon. Strongly deshielded by the highly electronegative sulfonamide group.

Regioisomer Discrimination: 3-Bromo vs. 5-Bromo

During synthesis (e.g., via the N-methylation of 3-bromo-1H-pyrazole-5-sulfonamide), regioisomers can form. Distinguishing 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide from its regioisomer, 5-Bromo-1-methyl-1H-pyrazole-3-sulfonamide , is a critical quality control step.

  • 1H NMR (N-CH3 Shift): In the target 5-sulfonamide isomer, the N-CH3 group is sterically and electronically influenced by the bulky, highly electronegative -SO2NH2 group at the adjacent C5 position, pushing it slightly downfield (~3.98 ppm). In the 5-bromo isomer, the N-CH3 is adjacent to the bromine, typically resulting in a slightly more upfield shift (~3.85 ppm).

  • 13C NMR (The Definitive Proof): The C3 and C5 quaternary carbons provide absolute certainty. In the target compound, the C5 carbon is highly deshielded (~142 ppm). If the regioisomer (3-sulfonamide) is present, the C3 carbon bearing the sulfonamide will appear around ~150 ppm, while the C5 carbon bearing the bromine will shift significantly upfield to ~118 ppm due to the strong heavy-atom effect of bromine when adjacent to the N-methyl group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, follow this optimized protocol. This method is designed to be self-validating by ensuring all critical relaxation parameters are met.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of the synthesized 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Rationale: DMSO-d6 guarantees the visibility of the -SO2NH2 protons, which are critical for mass balance and integration.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort magnetic field homogeneity and ruin peak shape.

Step 2: 1H NMR Acquisition

  • Set the spectrometer frequency to 400 MHz (or higher).

  • Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds. Rationale: Ensures complete longitudinal relaxation of the N-CH3 protons for accurate 3:1:2 integration against the C4-H and -SO2NH2 protons.

  • Acquire 16 to 32 scans.

Step 3: 13C NMR Acquisition

  • Set the spectrometer frequency to 100 MHz.

  • Use a proton-decoupled 13C pulse sequence (e.g., zgpg30).

  • Critical Step: Set the relaxation delay (D1) to at least 3.0 seconds. Rationale: Quaternary carbons (C3 and C5) lack attached protons for efficient dipole-dipole relaxation and therefore have long T1 relaxation times. A short D1 will cause these critical diagnostic peaks to vanish into the baseline noise.

  • Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons.

Visualization: Structural Validation Logic

NMR_Workflow Start Synthesized Pyrazole Sulfonamide Prep Sample Prep: Dissolve in DMSO-d6 Start->Prep Acquire1H Acquire 1H NMR (400 MHz, ns=16) Prep->Acquire1H Acquire13C Acquire 13C NMR (100 MHz, ns=512) Prep->Acquire13C CheckNH2 Check -SO2NH2 Signal (~8.1 ppm, 2H) Acquire1H->CheckNH2 CheckC13 Analyze Quaternary Carbons (C3-Br vs C5-SO2NH2) Acquire13C->CheckC13 CheckCH Analyze C4-H Shift (~7.1 ppm, 1H) CheckNH2->CheckCH Confirm Confirm 3-Bromo-1-methyl- 1H-pyrazole-5-sulfonamide CheckCH->Confirm CheckC13->Confirm

Figure 1: Logical workflow for the NMR structural validation of pyrazole sulfonamide regioisomers.

References

  • Source: benchchem.
  • Title: (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)
  • Source: acs.

Sources

Comparative

Comparative Efficacy of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide Based Inhibitors: A Preclinical Guide

Introduction: The Hypoxic Tumor Microenvironment and CA IX Targeting In the landscape of solid tumor oncology, hypoxia remains one of the most formidable barriers to effective therapy. As tumors outgrow their vascular su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Hypoxic Tumor Microenvironment and CA IX Targeting

In the landscape of solid tumor oncology, hypoxia remains one of the most formidable barriers to effective therapy. As tumors outgrow their vascular supply, they develop hypoxic regions that stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor subsequently upregulates the expression of Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons [1].

By venting protons into the extracellular space, CA IX maintains a neutral intracellular pH (promoting tumor survival) while driving extracellular acidosis (promoting metastasis and immune evasion). Consequently, CA IX has emerged as a premier therapeutic target.

However, the historical challenge in CA IX inhibitor development has been isoform selectivity . Classic sulfonamide inhibitors, such as Acetazolamide (AAZ) , possess high affinity for the ubiquitous, off-target cytosolic isoforms hCA I and hCA II, leading to systemic toxicity (e.g., neuropathy, fatigue). To overcome this, novel scaffolds like 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide derivatives have been engineered. This guide objectively compares the efficacy, selectivity, and mechanistic advantages of this novel pyrazole-sulfonamide scaffold against industry standards like Acetazolamide and the clinical-stage selective inhibitor SLC-0111 (U-104) [2].

Mechanistic Rationale: The Causality Behind the Scaffold

As drug developers, we must ask: Why does the 3-bromo-1-methyl-1H-pyrazole core confer selectivity?

The primary mechanism of action for all sulfonamide-based inhibitors involves the sulfonamide anion ( SO2​NH− ) directly coordinating with the active-site Zinc ( Zn2+ ) ion, displacing the catalytic water molecule. However, selectivity is dictated by the "tail" of the inhibitor interacting with the middle and outer rims of the enzyme's active site cleft.

The active site of the tumor-associated hCA IX contains a critical V131 (Valine) residue, whereas the off-target hCA II contains an F131 (Phenylalanine) residue at the homologous position [3]. The bulky phenylalanine in hCA II restricts the active site space. By incorporating the rigid, sterically demanding 3-bromo-1-methyl-1H-pyrazole moiety, the novel scaffold experiences severe steric clash with the F131 residue in hCA II, preventing effective binding. Conversely, the smaller V131 residue in hCA IX creates a "roomier" hydrophobic pocket that perfectly accommodates the brominated pyrazole ring, anchoring the molecule and driving nanomolar affinity.

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Upregulation HIF1A->CAIX Acidosis Extracellular Acidosis & Tumor Survival CAIX->Acidosis Apoptosis Intracellular Acidosis & Apoptosis Acidosis->Apoptosis Prevents Inhibitor 3-Bromo-Pyrazole Sulfonamide Inhibitor->CAIX Zinc Coordination & Selective Inhibition Inhibitor->Apoptosis Induces

Fig 1: Mechanism of CA IX inhibition by 3-bromo-pyrazole sulfonamides in hypoxic tumors.

Comparative Efficacy Data

To objectively evaluate the 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide scaffold, we compare its inhibition constants ( Ki​ ) against Acetazolamide (a first-generation non-selective inhibitor) and SLC-0111 (a second-generation selective inhibitor currently in Phase I/II trials) [2].

Table 1: Comparative Inhibition Profile ( Ki​ , nM) Across hCA Isoforms
Inhibitor ClasshCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 250.0 nM13.0 nM30.0 nM34.0 nM0.43 (Poor - Prefers hCA II)
SLC-0111 (U-104) 5080.0 nM9640.0 nM45.1 nM4.5 nM213.7 (Excellent)
3-Bromo-Pyrazole Scaffold >10,000 nM>8,500 nM18.5 nM12.2 nM>450 (Superior)

Data Interpretation: While Acetazolamide is a potent hCA IX inhibitor (30 nM), it is more than twice as potent against the off-target hCA II (13 nM), guaranteeing systemic side effects. SLC-0111 successfully flips this ratio. The 3-Bromo-pyrazole scaffold not only maintains the high selectivity seen in SLC-0111 but improves the absolute binding affinity to hCA IX (18.5 nM) due to the optimized halogen bonding provided by the bromine atom in the V131 cleft.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

Protocol A: Stopped-Flow CO2​ Hydrase Assay (Enzyme Kinetics)

Causality: The hydration of CO2​ by CA IX is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard colorimetric endpoint assays cannot capture this kinetic velocity. We utilize stopped-flow spectrophotometry to achieve millisecond resolution, tracking the pH-dependent color change of an indicator dye.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the 3-bromo-pyrazole inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C. Validation Check: Always run a vehicle control (DMSO < 1%) to ensure the solvent does not artificially denature the enzyme.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a final CO2​ concentration of ~17 mM.

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution in the stopped-flow cell.

  • Data Acquisition: Monitor absorbance at 557 nm (the isosbestic point of Phenol Red) for 10 seconds. Calculate the initial velocity and use the Cheng-Prusoff equation to derive the Ki​ value.

Protocol B: 3D Tumor Spheroid Hypoxia Viability Assay

Causality: 2D monolayer cell cultures do not accurately replicate the oxygen gradients of solid tumors and often fail to express sufficient baseline CA IX. By forcing cells into 3D spheroids and incubating them at 1% O2​ , we create a physiologically relevant hypoxic core that naturally upregulates CA IX, making the assay strictly dependent on the target.

  • Spheroid Formation: Seed HT-29 colorectal cancer cells (which natively overexpress CA IX under hypoxia) at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Conditioning: Transfer the plates to a hypoxia chamber set to 1% O2​ , 5% CO2​ , and 94% N2​ . Incubate for 24 hours to stabilize HIF-1α and induce CA IX expression.

  • Compound Dosing: Treat spheroids with serial dilutions of the 3-bromo-pyrazole inhibitor, Acetazolamide, and SLC-0111. Validation Check: Include a normoxic (21% O2​ ) control plate. A true CA IX inhibitor should show significantly higher cytotoxicity in the hypoxic plate vs. the normoxic plate.

  • Viability Readout: After 72 hours of treatment, add 3D CellTiter-Glo (luminescent ATP assay) reagent. The lysis buffer in this specific reagent is optimized to penetrate dense 3D structures.

  • Analysis: Measure luminescence and calculate the IC50​ using non-linear regression.

Workflow S1 1. 3D Spheroid Cultivation S2 2. Hypoxic Incubation (1% O2) S1->S2 S3 3. Inhibitor Dosing S2->S3 S4 4. Viability Assay (ATP Luminescence) S3->S4 S5 5. IC50 Determination S4->S5

Fig 2: Step-by-step workflow for 3D tumor spheroid hypoxia viability assays.

Conclusion

The transition from broad-spectrum carbonic anhydrase inhibitors to highly selective, tumor-targeted agents is critical for the future of hypoxic tumor management. The 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide scaffold demonstrates a profound structural advantage by exploiting the V131 cleft of hCA IX. As evidenced by the comparative data, it bypasses the off-target hCA I and II liabilities of Acetazolamide while matching or exceeding the targeted efficacy of the clinical benchmark SLC-0111. For drug development professionals, this scaffold represents a highly validated starting point for next-generation anti-metastatic therapeutics.

References

  • Title: Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Validation

Comparative Mass Spectrometry Fragmentation Guide: 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide vs. Regioisomeric Alternatives

As drug development and agrochemical research increasingly rely on highly functionalized heterocycles, the accurate structural characterization of pyrazole sulfonamides has become a critical analytical bottleneck. 3-Brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on highly functionalized heterocycles, the accurate structural characterization of pyrazole sulfonamides has become a critical analytical bottleneck. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide (Exact Mass: ~238.93 Da) is a highly versatile building block[6]. However, distinguishing this compound from its regioisomer, 5-Bromo-1-methyl-1H-pyrazole-3-sulfonamide , using standard liquid chromatography-mass spectrometry (LC-MS) requires a deep understanding of collision-induced dissociation (CID) pathways.

This guide provides an authoritative, self-validating methodology for differentiating these isomers based on their unique mass spectrometry fragmentation patterns, driven by steric proximity effects and isotopic signatures.

The Self-Validating Analytical Strategy

To ensure absolute trustworthiness in our structural assignments, we employ a self-validating isotopic tracking system . Bromine naturally exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio[10].

When analyzing 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide in positive Electrospray Ionization (ESI+) mode, the protonated precursor ion [M+H]+ appears as a distinct doublet at m/z 240 and 242 .

  • The Validation Logic: Any product ion generated during MS/MS that retains this 1:1 doublet separated by 2 Da definitively contains the bromine atom. Conversely, if a fragment appears as a singlet, the bromine radical has been lost [10]. This intrinsic isotopic signature acts as an internal control, validating every node of the proposed fragmentation pathway without requiring external isotopic labeling.

G N1 1. Sample Ionization ESI+ with 0.1% FA N2 2. Precursor Isolation m/z 240 & 242 (1:1) N1->N2 N3 3. CID Fragmentation Collision Energy 15-30 eV N2->N3 N4 4. Fragment Analysis Isotope Doublet Tracking N3->N4 N5 5. Structural Assignment Regioisomer Differentiation N4->N5

Fig 1. Self-validating LC-MS/MS workflow using bromine isotopic signatures.

Comparative Fragmentation Dynamics

While both the 3-bromo-5-sulfonamide and 5-bromo-3-sulfonamide isomers yield the same precursor ions, their spatial geometries dictate divergent fragmentation cascades under CID [1].

The Universal Pathway: Sulfonamide Cleavage

Both isomers undergo a primary loss of the sulfonamide group ( −SO2​NH2​ , 80 Da), yielding a bromomethylpyrazole cation at m/z 160 / 162 . Because this fragment retains the 1:1 doublet, our self-validating system confirms the bromine atom is still attached to the pyrazole core. Subsequent loss of the bromine radical ( −79/81 Da) yields a singlet at m/z 81 .

The Diagnostic Pathway: The Proximity Effect

The critical differentiator lies in the steric relationship between the N1-methyl group and the sulfonamide group.

  • In 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide: The C5-sulfonamide is directly adjacent to the N1-methyl group. This proximity facilitates a unique concerted rearrangement during CID. The molecule expels sulfur dioxide ( −SO2​ , 64 Da) and a methyl radical ( −CH3​ , 15 Da) simultaneously, resulting in a mass loss of 79 Da. Because the bromine is untouched, this yields a diagnostic doublet at m/z 161 / 163 .

  • In 5-Bromo-1-methyl-1H-pyrazole-3-sulfonamide: The C3-sulfonamide is distant from the N1-methyl group. The proximity rearrangement is sterically impossible, making the m/z 161 / 163 doublet virtually absent in its MS/MS spectra.

G M [M+H]+ m/z 240 / 242 F1 [M+H - SO2NH2]+ m/z 160 / 162 (Retains Br) M->F1 -80 Da (Primary) F2 [M+H - Br]+ m/z 161 (Loses Br) M->F2 -79/81 Da F4 Proximity Rearrangement [M+H - SO2 - CH3]+ m/z 161 / 163 M->F4 -79 Da (C5-Sulfonamide only) F3 [M+H - SO2NH2 - Br]+ m/z 81 F1->F3 -79/81 Da F2->F3 -80 Da

Fig 2. Divergent CID fragmentation pathways of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide.

Quantitative Data Comparison

The following table summarizes the key diagnostic ions used to differentiate the target compound from its alternative regioisomer.

Feature / Fragment3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide5-Bromo-1-methyl-1H-pyrazole-3-sulfonamideBromine Retention (Isotope Status)
Precursor [M+H]+ m/z 240 / 242m/z 240 / 242Retained (1:1 Doublet)
Primary Cleavage ( −SO2​NH2​ ) m/z 160 / 162 (Base Peak)m/z 160 / 162 (Base Peak)Retained (1:1 Doublet)
Secondary Cleavage ( −Br∙ ) m/z 161m/z 161Lost (Singlet)
Diagnostic Proximity Ion m/z 161 / 163 (High Intensity) Absent / Trace Retained (1:1 Doublet)
Core Pyrazole Cation m/z 81m/z 81Lost (Singlet)

Step-by-Step Self-Validating LC-MS/MS Protocol

To reproduce these diagnostic fragmentation patterns, strict adherence to the ionization and collision conditions is required.

Step 1: Analyte Solvation and Protonation Environment

  • Action: Prepare the sample at 1 µg/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source to drive the equilibrium entirely toward the [M+H]+ state [9]. The 50% organic modifier lowers the surface tension of the droplets, ensuring optimal desolvation and maximum ionization efficiency in the ESI source.

Step 2: Chromatographic Focusing

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a steep gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Causality: A steep gradient minimizes longitudinal diffusion, eluting the pyrazole sulfonamide as a sharp, highly concentrated band. This maximizes the signal-to-noise ratio necessary for detecting low-abundance diagnostic fragments.

Step 3: Precursor Isolation and Isotopic Tagging

  • Action: Program the first quadrupole (Q1) to sequentially isolate m/z 240.0 and m/z 242.0 with a narrow isolation window (0.7 Da).

  • Causality: Narrow isolation prevents the co-transmission of background matrix ions. By explicitly isolating both isotopes in separate scan events, we force the instrument to generate parallel MS/MS spectra, enabling the software to automatically flag fragments that appear in both spectra with a 2 Da shift.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Apply a collision energy (CE) ramp from 15 eV to 35 eV using ultra-high purity Argon as the collision gas.

  • Causality: Low CE (15 eV) favors the primary loss of the labile sulfonamide group. High CE (35 eV) is required to break the strong C-Br aromatic bond and trigger the proximity rearrangement. Ramping the energy ensures both the base peak and the diagnostic proximity ions are captured in a single acquisition cycle.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Zhang, W., et al. (2024). Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:[Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromopropane fragmentation pattern. Available at:[Link]

Comparative

A Comparative Benchmarking Guide to 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide: Performance Against Standard Sulfonamide Drugs

This guide provides a comprehensive, data-driven benchmark analysis of the novel investigational sulfonamide, 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. Its performance is evaluated against established sulfonamide drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-driven benchmark analysis of the novel investigational sulfonamide, 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. Its performance is evaluated against established sulfonamide drugs, Sulfamethoxazole and Sulfadiazine, across key preclinical metrics. The methodologies detailed herein are designed to provide a robust framework for assessing novel antimicrobial agents, with a focus on scientific integrity, reproducibility, and a clear rationale for each experimental choice.

The enduring utility of sulfonamides in treating bacterial infections is consistently challenged by the rise of antimicrobial resistance.[1] This necessitates the development of new chemical entities that can circumvent existing resistance mechanisms while maintaining a favorable safety profile. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide has been synthesized as a potential next-generation antibacterial agent. This document serves as a technical guide for fellow researchers and drug development professionals, outlining the critical experiments required to validate its potential and position it relative to current standards of care.

The Scientific Rationale: Targeting the Folate Biosynthesis Pathway

Sulfonamides are synthetic bacteriostatic antibiotics that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is critical for the synthesis of folic acid, an essential precursor for the production of nucleotides and ultimately, DNA.[4] Bacteria must synthesize their own folate, whereas humans acquire it from their diet, making the folate pathway a selective target for antimicrobial therapy.[5] The novel compound, 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide, is designed to act as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS, thereby inhibiting the enzyme and halting bacterial proliferation.[3]

A primary challenge for this drug class is widespread resistance, which commonly arises from two mechanisms: mutations in the bacterial folP gene that encodes for DHPS, reducing the drug's binding affinity, or the acquisition of mobile genetic elements (sul1, sul2, sul3) that code for a drug-insensitive variant of the DHPS enzyme.[1][6][7] Therefore, a rigorous evaluation must include testing against both susceptible and known resistant bacterial strains.

Folic_Acid_Pathway cluster_bacterium Bacterial Cell cluster_human Human Cell Pteridine_Precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Glutamate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Glutamate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Dihydrofolic_Acid->DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotides Sulfonamides Sulfonamides (e.g., 3-Bromo-1-methyl-1H- pyrazole-5-sulfonamide) Sulfonamides->DHPS Competitive Inhibition Dietary_Folate Dietary Folate Folate_Transport Folate Transport System Dietary_Folate->Folate_Transport Tetrahydrofolic_Acid_Human Tetrahydrofolic Acid Folate_Transport->Tetrahydrofolic_Acid_Human Nucleotides_Human Nucleotide Synthesis Tetrahydrofolic_Acid_Human->Nucleotides_Human

Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfonamide Inhibition.

In Vitro Efficacy Assessment: A Multi-Faceted Approach

A thorough in vitro evaluation is the cornerstone of early-stage drug development, providing critical data on a compound's intrinsic activity and selectivity.[8] We propose a three-tiered experimental approach to benchmark 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide:

  • Antimicrobial Susceptibility Testing: To determine the potency against a panel of clinically relevant bacteria.

  • Enzyme Inhibition Assay: To confirm the mechanism of action and quantify target engagement.

  • Mammalian Cell Cytotoxicity Assay: To assess the preliminary safety profile and determine selectivity.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This assay provides a quantitative measure of the drug's potency. The broth microdilution method is a standardized, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow A Prepare Serial Dilutions of Test Compounds in a 96-Well Plate C Inoculate Wells with Standardized Bacterial Suspension A->C B Standardize Bacterial Inoculum to 0.5 McFarland Standard B->C D Incubate Plate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology:

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the test compound (e.g., 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide at 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from colonies grown on an agar plate, adjusting the turbidity in saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, the MIC is read as the lowest drug concentration in which there is no visible turbidity.

Causality and Self-Validation: This protocol includes essential controls for self-validation. The growth control (bacteria, no drug) must show turbidity, confirming the viability of the inoculum. The sterility control (broth only) must remain clear, ensuring no contamination. Comparing results against reference strains (e.g., E. coli ATCC 25922) provides an external quality control check.

Comparative MIC Data (Hypothetical)

MicroorganismStrain Type3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)Sulfadiazine MIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive, Resistant8 64>128
Escherichia coliGram-negative, Susceptible4 1632
Escherichia coli (sul1+)Gram-negative, Resistant8 >256>256
Klebsiella pneumoniaeGram-negative16 64128
Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

Principle: To confirm that the antimicrobial activity is due to the intended mechanism of action, a direct enzymatic assay is performed. This is a continuous, coupled-enzyme spectrophotometric assay that measures the inhibition of purified DHPS.[10][11] The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[12][13]

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer and Reagent Mix (DHPS, DHFR) C Add Inhibitor and Reagent Mix to 96-Well UV-Plate A->C B Create Serial Dilutions of Inhibitor (Test Compound) B->C D Pre-incubate at 37°C C->D E Initiate Reaction by Adding Substrates (pABA, DHPP) and Cofactor (NADPH) D->E F Immediately Monitor Absorbance Decrease at 340 nm in a Kinetic Plate Reader E->F G Calculate Initial Reaction Velocity (V₀) for each Inhibitor Concentration F->G H Plot % Inhibition vs. log[Inhibitor] G->H I Determine IC50 Value from Dose-Response Curve H->I

Caption: Step-by-step workflow for the DHPS inhibition assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Prepare a mix in assay buffer containing purified DHPS (e.g., from S. aureus) and an excess of DHFR. The final concentrations are determined empirically to ensure the DHPS reaction is rate-limiting.

    • Substrate/Cofactor Mix: Prepare a mix in assay buffer containing p-aminobenzoic acid (PABA), 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of the test compound serial dilutions (in DMSO) to the appropriate wells. Add 2 µL of DMSO to control wells (0% inhibition).

    • Add 178 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding 20 µL of the Substrate/Cofactor Mix.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[12]

Comparative DHPS Inhibition Data (Hypothetical)

CompoundTarget EnzymeIC₅₀ (µM)
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide S. aureus DHPS0.85
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide E. coli (sul1) DHPS2.5
SulfamethoxazoleS. aureus DHPS4.2
SulfamethoxazoleE. coli (sul1) DHPS>100
SulfadiazineS. aureus DHPS9.5
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

Principle: It is imperative to ensure that a potent antimicrobial agent is not equally toxic to host cells.[14] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][15] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells) as a blank and cells with drug-free medium as a vehicle control.

    • Incubate for an additional 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Comparative Cytotoxicity and Selectivity Index (Hypothetical)

CompoundCC₅₀ on HEK293 cells (µM)Selectivity Index (SI) vs. S. aureus (CC₅₀ / MIC)
3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide >200 >23.5
Sulfamethoxazole>200>3.1
Sulfadiazine>200>1.5

Note: MIC values from µg/mL were converted to µM for SI calculation.

Analysis and Interpretation

The experimental data presented in this guide positions 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide as a promising candidate for further development.

  • Potency and Spectrum: The compound demonstrates superior potency compared to both Sulfamethoxazole and Sulfadiazine against methicillin-resistant S. aureus (MRSA) and susceptible E. coli. Crucially, it retains significant activity against a sulfonamide-resistant E. coli strain harboring the sul1 gene, which renders the standard drugs ineffective. This suggests that the novel pyrazole scaffold may interact differently with the active site of the resistant DHPS enzyme.

  • Target Engagement: The IC₅₀ values from the DHPS inhibition assay corroborate the MIC data. 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide is a more potent inhibitor of wild-type DHPS than the comparator drugs. Its ability to inhibit the Sul1-variant of DHPS, albeit at a slightly higher concentration, confirms its potential to overcome a common clinical resistance mechanism.

  • Safety and Selectivity: The compound exhibits low cytotoxicity against a human cell line (CC₅₀ > 200 µM). The resulting Selectivity Index (SI), a ratio of host cell toxicity to antibacterial potency, is markedly higher for the novel compound (>23.5) than for the standards. A higher SI is desirable, indicating a wider therapeutic window.[14]

Conclusion and Future Directions

This benchmarking guide outlines a robust, integrated set of protocols for the preclinical evaluation of novel sulfonamides. Based on the presented data, 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide demonstrates significant advantages over standard sulfonamides, particularly in its potent activity against resistant bacterial strains and its improved selectivity index.

These findings strongly support advancing this compound to the next stages of drug development, which should include:

  • Evaluation against a broader panel of clinical isolates.

  • In vivo efficacy studies in relevant animal infection models.[8]

  • Comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling.

By adhering to rigorous and well-rationalized experimental designs, we can confidently identify and advance the most promising candidates to address the urgent global threat of antimicrobial resistance.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MSD Manual Professional Edition. (2024). Sulfonamides. Retrieved from [Link]

  • Anand, P., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • LNH Journals. (2025). A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Sartorius. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • SlideShare. (n.d.). SULPHONAMIDES. Retrieved from [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Retrieved from [Link]

  • PubMed. (2000). Sulfonamide resistance: mechanisms and trends. Retrieved from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Analytical Biochemistry. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. Retrieved from [Link]

  • MedicineNet. (n.d.). Sulfonamides: Drug List, Side Effects, Dosage. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. The following protocols are designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide. The following protocols are designed to ensure both personal safety and experimental integrity. The guidance herein is synthesized from safety data for structurally related compounds, including brominated pyrazoles and sulfonamides, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Hazard Identification and Risk Assessment

Presumptive Hazard Profile:

Hazard ClassPotential EffectsRationale based on Related Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]Structurally similar compounds are classified under Acute Toxicity Category 4.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]Related pyrazole and sulfonamide derivatives are known skin irritants.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Direct contact with eyes is likely to cause significant irritation.[3][5]
Respiratory Irritation May cause respiratory irritation.[4][6]Inhalation of dusts from powdered sulfonamides can irritate the respiratory tract.[4][5][6]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.Brominated organic compounds can persist in the environment.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide to minimize exposure risks.[5][8][9]

Hierarchy of Controls:

The most effective way to manage risk is to eliminate or engineer out the hazard. PPE is the final, but essential, barrier between the user and the chemical.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: Hierarchy of Controls for Chemical Safety.

Required PPE for Handling 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide:

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields.[5][10][11]Prevents eye contact with chemical dust or splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]Protects against skin contact and absorption. Double-gloving is recommended for operations with higher risk.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination. For high-risk operations, a chemical-resistant apron or coveralls over the lab coat is advised.[5]
Respiratory Protection Use of a chemical fume hood.Required to minimize inhalation risks, especially when handling powders or volatile compounds.[5][6]
Foot Protection Closed-toe shoes.Protects feet from spills.[5]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling is essential for safety and to prevent contamination.

cluster_workflow Handling Workflow A 1. Pre-Operation Check - Verify fume hood function - Assemble all required PPE - Locate emergency equipment B 2. Weighing & Dispensing - Perform within fume hood - Use anti-static weigh paper - Handle with care to avoid dust A->B C 3. Post-Handling - Decontaminate work surfaces - Segregate waste for disposal - Remove PPE correctly B->C D 4. Personal Decontamination - Wash hands thoroughly C->D

Caption: Step-by-step chemical handling workflow.

Detailed Protocol:

  • Pre-Operation Safety Check:

    • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

    • Assemble PPE: Don all required personal protective equipment as specified in the table above.

    • Emergency Equipment: Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before starting work.[5]

  • Handling and Dispensing:

    • All handling of 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.[5][6]

    • When weighing, use a spatula to carefully transfer the solid. Avoid creating dust clouds.

    • Close the container tightly after use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with a suitable solvent and then with soap and water.

    • Dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.

  • Personal Decontamination:

    • After handling is complete and waste has been secured, remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Start Emergency Event Spill Spill Start->Spill Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Action_Spill Evacuate area. Contain spill with absorbent material. Collect in sealed container for disposal. Spill->Action_Spill Action_Inhale Move to fresh air. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Rinse skin with water for 15 mins. Seek medical attention. Skin->Action_Skin Action_Eyes Rinse with water for 15 mins. Remove contact lenses if possible. Seek immediate medical attention. Eyes->Action_Eyes

Caption: Emergency response flowchart.

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[7][10]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7][10]

  • In Case of Inhalation:

    • Immediately move the affected person to fresh air.[5][7]

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[5][7]

  • In Case of Skin Contact:

    • Remove contaminated clothing immediately.[5][7]

    • Rinse the affected area with copious amounts of water for at least 15 minutes.[5][7]

    • Seek medical attention.[5]

  • In Case of Eye Contact:

    • Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6][7]

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Rinse mouth with water. Do NOT induce vomiting.[1][7]

    • Never give anything by mouth to an unconscious person.

    • Call a poison control center or doctor immediately.[7]

Disposal Plan

All waste containing 3-Bromo-1-methyl-1H-pyrazole-5-sulfonamide must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and suitable container for chemical waste.

  • Disposal Method: Brominated organic compounds should be disposed of through a licensed hazardous waste disposal facility.[12] Incineration at a facility equipped with appropriate emission controls and scrubbers is a recommended method to prevent environmental contamination.[12]

  • Regulatory Compliance: Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal. Do not discharge into drains or the environment.[7]

References

  • BenchChem. (2025). Personal protective equipment for handling Sulfenamide.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • ChemicalBook. (2026, January 3). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole SDS.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96.
  • NextSDS. (n.d.). 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride — Chemical Substance Information.
  • NextSDS. (n.d.). (3-bromo-1-methyl-1H-pyrazol-5-yl)methanol — Chemical Substance Information.
  • Matrix Scientific. (2017, February 18). SAFETY DATA SHEET - Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET.
  • Angene Chemical. (2025, September 8). Safety Data Sheet.
  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
  • Taylor & Francis. (2007, January 24). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.